molecular formula C17H18O2 B3022291 3-(2-Methoxyphenyl)-3'-methylpropiophenone CAS No. 898769-61-4

3-(2-Methoxyphenyl)-3'-methylpropiophenone

Cat. No. B3022291
CAS RN: 898769-61-4
M. Wt: 254.32 g/mol
InChI Key: WFBZQJRKZFHGAM-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-3'-methylpropiophenone is a chemical compound that is likely to be an aromatic ketone with potential applications in various chemical synthesis processes. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical reactions and synthesis processes that could be relevant to the synthesis and analysis of 3-(2-Methoxyphenyl)-3'-methylpropiophenone.

Synthesis Analysis

The synthesis of related compounds involves catalytic processes that could be adapted for the synthesis of 3-(2-Methoxyphenyl)-3'-methylpropiophenone. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages, resulting in the formation of tetraarylethanes and diarylisochromanones . This suggests that a similar palladium-catalyzed process could potentially be used to introduce the methoxyphenyl and methyl groups onto a propiophenone backbone to synthesize the target compound.

Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyphenyl)-3'-methylpropiophenone would consist of a propiophenone core with a methoxy group attached to the phenyl ring and a methyl group attached to the propiophenone moiety. The presence of these substituents would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and the types of chemical reactions it can undergo.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of 3-(2-Methoxyphenyl)-3'-methylpropiophenone, they do provide information on related compounds. For example, the palladium-catalyzed reaction mentioned earlier involves arylation, which is a type of reaction that could also be relevant to the target compound. Arylation can introduce additional aryl groups into the molecule, potentially modifying its properties and applications.

Physical and Chemical Properties Analysis

Mechanism of Action

While the mechanism of action for “3-(2-Methoxyphenyl)-3’-methylpropiophenone” is not available, a related compound “Methoxyphenamine” is known to regulate the Beta-2 adrenergic receptor in humans .

Future Directions

While specific future directions for “3-(2-Methoxyphenyl)-3’-methylpropiophenone” are not available, there are ongoing studies on related compounds such as “(E)-3-(2-Methoxyphenyl)-2-butenoic Acid” and “Ethyl (Z)-3-(2-Methoxyphenyl)-2-butenoate” which could provide insights into potential future research directions .

properties

IUPAC Name

3-(2-methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-6-5-8-15(12-13)16(18)11-10-14-7-3-4-9-17(14)19-2/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBZQJRKZFHGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644159
Record name 3-(2-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-3'-methylpropiophenone

CAS RN

898769-61-4
Record name 1-Propanone, 3-(2-methoxyphenyl)-1-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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